molecular formula C6H11N3 B1322839 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 796845-58-4

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1322839
CAS No.: 796845-58-4
M. Wt: 125.17 g/mol
InChI Key: VVIZVEAXGCWHOM-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor, Antifungal, and Antibacterial Properties

Research by Titi et al. (2020) has demonstrated that derivatives of pyrazole, including compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, show significant biological activity. These derivatives have been identified as having potential antitumor, antifungal, and antibacterial properties. Their study focused on the synthesis and characterization of these pyrazole derivatives and confirmed their biological activity against breast cancer and microbes (Titi et al., 2020).

Catalysis in Polymerization Processes

Another application is found in the field of catalysis, where pyrazolylamine ligands, closely related to this compound, are used in polymerization. Obuah et al. (2014) investigated the use of these ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene. The study highlighted the influence of co-catalysts and solvents on the polymerization process, indicating the versatility of these pyrazolylamine derivatives in industrial applications (Obuah et al., 2014).

Applications in Copolymerization of CO2 and Cyclohexene Oxide

Matiwane et al. (2020) explored the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research is particularly significant in the context of environmental chemistry, as it provides a method for utilizing CO2, a major greenhouse gas, in the production of useful polymers. The study found that these complexes are active in forming poly(cyclohexene carbonate) under specific conditions, highlighting another practical application of pyrazole derivatives (Matiwane et al., 2020).

Synthesis of Pyrazole Derivatives and Their Potential Uses

Additionally, research into the synthesis and structural evaluation of pyrazole derivatives has been conducted. For example, Szlachcic et al. (2020) examined the synthesis of these compounds and analyzed their molecular structure using X-ray diffraction and DFT calculations. This research is crucial for understanding the reactivity and potential uses of pyrazole derivatives in various scientific fields (Szlachcic et al., 2020).

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZVEAXGCWHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629687
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796845-58-4
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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